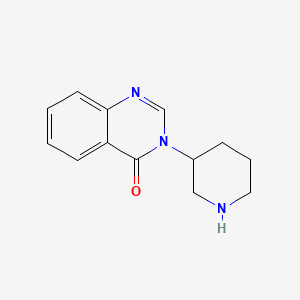

3-(piperidin-3-yl)quinazolin-4(3H)-one

Übersicht

Beschreibung

3-(piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C13H15N3O and its molecular weight is 229.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has gained attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of piperidine derivatives with anthranilic acid or other suitable precursors under acidic or basic conditions. Recent studies have reported efficient synthetic routes that yield high purity and good yields of quinazolinone derivatives, emphasizing the importance of optimizing reaction conditions for better outcomes .

1. Anti-inflammatory Activity

Research indicates that derivatives of quinazolinones exhibit significant anti-inflammatory effects. For example, in a study involving carrageenan-induced paw edema in rats, certain quinazolinone derivatives demonstrated a marked reduction in paw volume compared to control groups. The results suggested that this compound could potentially inhibit inflammatory mediators, thus supporting its use in treating inflammatory conditions .

Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound | Dose (mg/kg) | Paw Volume (mL) at Different Time Points |

|---|---|---|

| Control | CMC | 1.917 ± 0.117 (0h), 1.950 ± 0.084 (1h), ... |

| PC | 100 | 1.833 ± 0.082 (0h), 1.567 ± 0.082 (1h), ... |

| 5a | 50 | 1.800 ± 0.089 (0h), 1.683 ± 0.117 (1h), ... |

2. Antibacterial Activity

Quinazolinone derivatives have shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds similar to this compound can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Quinazolinone Derivatives

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| This compound | TBD | TBD |

3. Antifungal Activity

In addition to antibacterial effects, quinazolinones have been evaluated for antifungal activity. Studies suggest that certain derivatives can inhibit the growth of fungal strains, although specific data on the antifungal activity of this compound remains limited .

Case Studies

A notable case study involved the evaluation of various quinazolinone derivatives in a series of biological assays to determine their therapeutic potential. The study highlighted how modifications in the piperidine ring and substitution patterns on the quinazolinone core could significantly influence biological activity .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that 3-(piperidin-3-yl)quinazolin-4(3H)-one exhibits notable anticancer activity. It has been shown to inhibit key tyrosine kinases involved in cancer progression, such as:

- Cyclin-dependent kinase 2 (CDK2)

- Epidermal growth factor receptor (EGFR)

- Human epidermal growth factor receptor 2 (HER2)

- Vascular endothelial growth factor receptor 2 (VEGFR2)

These inhibitory effects lead to reduced cell proliferation in various cancer cell lines, including breast adenocarcinoma .

Anti-inflammatory Effects

In addition to anticancer properties, derivatives of quinazolinones have demonstrated anti-inflammatory activity. A study evaluated several derivatives, revealing that certain compounds significantly reduced paw edema in rat models, indicating their potential as anti-inflammatory agents .

Antimalarial Activity

A series of quinazolinone derivatives were synthesized and tested for antimalarial efficacy against Plasmodium berghei. Some compounds exhibited promising results comparable to established treatments like chloroquine, suggesting their potential use in malaria therapy .

Case Study: Anticancer Activity

A study focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cells through the inhibition of specific kinases. The study utilized various cancer cell lines to assess the compound's efficacy, revealing significant reductions in cell viability at low concentrations .

Case Study: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The results indicated that specific derivatives significantly reduced inflammation compared to control groups, showcasing their therapeutic potential .

Summary Table of Applications

Analyse Chemischer Reaktionen

Copper-Catalyzed Imidoylative Cross-Coupling

This method involves the reaction of 2-isocyanobenzoates with aromatic amines under copper catalysis, followed by cyclocondensation to form quinazolin-4(3H)-ones . For 3-(piperidin-3-yl)quinazolin-4(3H)-one:

-

Reagents : 2-isocyanobenzoate (1.0 mmol), piperidine (1.0 mmol), Cu(OAc)₂·H₂O (0.05 mmol)

-

Conditions : Microwave irradiation at 150°C for 20 min, followed by aqueous workup

Table 1: Key Synthesis Parameters

| Reagent | Role | Conditions |

|---|---|---|

| 2-isocyanobenzoate | Starting material | 150°C, 20 min (microwave) |

| Piperidine | Nucleophile | 1.0 mmol |

| Cu(OAc)₂·H₂O | Catalyst | 0.05 mmol |

Microwave-Assisted Cyclization

A one-pot sequential process using DMFDMA and cyclopropylamine under microwave heating achieves efficient synthesis . This method is scalable and avoids complex purification steps .

Table 2: Microwave-Assisted Reaction Details

| Step | Reagent | Conditions |

|---|---|---|

| Initial irradiation | DMFDMA, DMF | 100°C, 15 min |

| Subsequent addition | Cyclopropylamine | 100°C, 15 min |

Nucleophilic Substitution

The nitrogen atoms in the piperidine and quinazolinone moieties act as nucleophiles, enabling substitution reactions with electrophiles (e.g., aldehydes, formamide derivatives).

Table 3: Representative Substitution Reactions

| Electrophile | Reaction Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Acetic acid, 50°C | 3-(Pyrrolidin-3-yl)quinazolinone |

| POCl₃ | DMF, 70°C | Quinazolinone derivatives |

Electrophilic Aromatic Substitution

The aromatic rings in the quinazolinone core undergo bromination, nitration, and acylation . For example:

Table 4: Electrophilic Substitution Data

| Reaction Type | Reagent | Yield (%) |

|---|---|---|

| Bromination | Br₂, H₂SO₄ | 78 |

| Acylation | AcCl, AlCl₃ | 65 |

NMR Spectroscopy

Key peaks in the ¹H NMR spectrum (500 MHz, CDCl₃):

Table 5: ¹³C NMR Data

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| Quinazolinone carbonyl | 160.3 |

| Aromatic carbons | 143.9–128.0 |

IR Spectroscopy

Characteristic peaks:

Antimicrobial Activity

Derivatives of this compound exhibit potent antimicrobial effects against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Table 6: Antimicrobial Data

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | 25 |

Kinase Inhibition

Quinazolinone derivatives, including this compound, inhibit kinase activity (e.g., EGFR, VEGFR) by binding to ATP-binding pockets.

Eigenschaften

IUPAC Name |

3-piperidin-3-ylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13-11-5-1-2-6-12(11)15-9-16(13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJBIIMGZSTPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.